Brinzolamide

Description

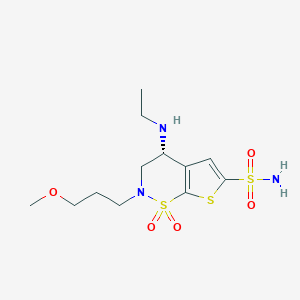

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045531 | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.13e-01 g/L | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138890-62-7 | |

| Record name | Brinzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138890-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brinzolamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Glaucoma Therapy: A Technical Guide to the Discovery and Synthesis of Brinzolamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and mechanism of action of Brinzolamide, a potent and selective carbonic anhydrase inhibitor developed for the treatment of glaucoma. By elucidating the scientific journey from target identification to clinical application, this document serves as a comprehensive resource for professionals in the field of drug development and ophthalmic research.

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve. A key strategy in managing glaucoma is the reduction of aqueous humor production in the ciliary body of the eye. This compound emerged from a focused drug discovery program aimed at developing a topically active carbonic anhydrase inhibitor with high efficacy and a favorable safety profile. As a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion, this compound effectively lowers IOP.[1][2] This guide provides a detailed overview of the drug's discovery, its intricate chemical synthesis, mechanism of action, and key quantitative data from preclinical and clinical evaluations.

The Discovery of this compound: A Targeted Approach

The development of this compound was a significant advancement in glaucoma therapy, offering a topical treatment that minimizes the systemic side effects associated with earlier oral carbonic anhydrase inhibitors.[3][4] The discovery process was a systematic endeavor involving target validation, lead identification, and extensive structure-activity relationship (SAR) studies.

Target Identification and Validation

The primary target for reducing aqueous humor production was identified as carbonic anhydrase, specifically the isoenzyme CA-II, which is abundant in the ciliary processes of the eye.[4][5] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate ions, a critical step in the secretion of aqueous humor.[6][7] Inhibition of CA-II was hypothesized to decrease bicarbonate formation, subsequently reducing fluid transport and lowering IOP.[5]

Lead Optimization and Structure-Activity Relationship (SAR)

The development of this compound built upon the knowledge gained from earlier sulfonamide-based carbonic anhydrase inhibitors. The core pharmacophore for CA-II inhibition is the sulfonamide group (-SO₂NH₂), which binds to the zinc ion in the enzyme's active site.[8][9] The SAR studies for thienothiazine sulfonamides, the class to which this compound belongs, focused on optimizing several key properties:

-

Potency and Selectivity: Modifications to the heterocyclic ring system and its substituents were explored to maximize affinity for CA-II while minimizing interaction with other carbonic anhydrase isoenzymes to reduce potential side effects.[10][11]

-

Ocular Bioavailability: As a topical agent, this compound needed to efficiently penetrate the cornea. Its higher lipophilicity compared to its predecessor, dorzolamide, facilitates diffusion across the blood-retinal barrier.[3]

-

Physicochemical Properties: The formulation of this compound as a suspension at a physiological pH was a key innovation to enhance ocular comfort and tolerability.[4]

The logical progression of the drug discovery process is illustrated in the following diagram:

Mechanism of Action: Inhibition of Aqueous Humor Formation

This compound exerts its therapeutic effect by directly inhibiting carbonic anhydrase II in the ciliary epithelium.[1] The ciliary body is responsible for the production of aqueous humor through a combination of ultrafiltration, diffusion, and active secretion.[12][13][14] The active secretion of ions, primarily sodium and bicarbonate, creates an osmotic gradient that drives the movement of water into the posterior chamber of the eye.[7][15]

Carbonic anhydrase plays a pivotal role in this process by catalyzing the formation of bicarbonate (HCO₃⁻) from carbon dioxide (CO₂) and water (H₂O).[6] By inhibiting CA-II, this compound reduces the availability of bicarbonate ions, thereby dampening the active secretion of solutes and the subsequent flow of water.[5] This leads to a decrease in the rate of aqueous humor formation and a reduction in intraocular pressure.

The signaling pathway for aqueous humor production and the point of intervention by this compound are depicted below:

Quantitative Data

The efficacy of this compound has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Carbonic Anhydrase II (CA-II) | 3.19-3.2 | 0.13 |

| Carbonic Anhydrase I (CA-I) | ~1,365 | - |

| Carbonic Anhydrase IV (CA-IV) | 45.3 | - |

Data sourced from MedchemExpress and Cayman Chemical product descriptions.[9][14][16]

Table 2: Clinical Efficacy of this compound 1% Ophthalmic Suspension

| Study Type | Comparator/Adjunct | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) |

| Monotherapy (Dose-response) | Placebo | 4.3 - 4.4 | 16.1 |

| Monotherapy | Timolol 0.5% | 4.8 | 17 |

| Adjunctive to Latanoprost | - | - | 9.7 - 10.3 |

| Adjunctive to Travoprost/Timolol | Placebo | 2.8 | - |

Data compiled from multiple clinical trial reports.[1][17][18]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for large-scale production. One of the established methods, often referred to as the "DCAT route," starts from 3-acetyl-2,5-dichlorothiophene.[19] The following diagram and protocol provide a detailed overview of this synthetic pathway.

Detailed Experimental Protocol

The following is a composite protocol derived from published synthetic routes.[17][20][21][22]

Step 1: Synthesis of the Sulfonamide Ketone Intermediate

-

Reaction: 3-acetyl-2,5-dichlorothiophene is reacted with sodium thiophenolate (NaSBn) to form a thioether. This intermediate is then converted to the corresponding sulfonamide ketone through a series of reactions involving chlorination and amination.

-

Reagents: 3-acetyl-2,5-dichlorothiophene, sodium thiophenolate, chlorine, ammonia.

-

Conditions: The initial reaction is typically carried out in a suitable organic solvent like ethanol. The subsequent sulfonylation involves controlled reaction conditions to ensure selective functionalization.

Step 2: Bromination

-

Reaction: The sulfonamide ketone is brominated at the alpha-position to the carbonyl group.

-

Reagents: N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Conditions: The reaction is performed under controlled temperature to prevent side reactions.

Step 3: Asymmetric Reduction and Cyclization

-

Reaction: The bromo ketone undergoes an enantioselective reduction of the carbonyl group, followed by an intramolecular cyclization to form the chiral thieno[3,2-e]-1,2-thiazine core.

-

Reagents: A chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane is commonly used.

-

Conditions: The reaction is carried out at low temperatures (e.g., -20 to -30 °C) to ensure high enantioselectivity.

Step 4: N-Alkylation

-

Reaction: The nitrogen atom of the thiazine ring is alkylated with 1-bromo-3-methoxypropane.

-

Reagents: 1-bromo-3-methoxypropane, a base such as potassium carbonate.

-

Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70-80°C).[17]

Step 5: Introduction of the Second Sulfonamide Group

-

Reaction: The thienothiazine intermediate undergoes lithiation at the C6 position, followed by quenching with sulfur dioxide and subsequent reaction with hydroxylamine-O-sulfonic acid to install the second sulfonamide group.

-

Reagents: n-Butyllithium, sulfur dioxide, hydroxylamine-O-sulfonic acid.

-

Conditions: This step requires strictly anhydrous conditions and very low temperatures (e.g., -70°C) for the lithiation step.

Step 6: Amination to Yield this compound

-

Reaction: The final step involves the introduction of the ethylamino group at the C4 position. This is typically achieved through a sequence of protection, activation (e.g., tosylation), and nucleophilic substitution with ethylamine.

-

Reagents: Ethylamine, protecting groups, and activating agents as needed.

-

Conditions: Reaction conditions are optimized to ensure efficient displacement and yield the final (R)-enantiomer of this compound.

Purification: The final product is purified by recrystallization to obtain this compound of high purity suitable for pharmaceutical formulation.[21]

Conclusion

This compound stands as a testament to the power of targeted drug design and development. Through a deep understanding of the pathophysiology of glaucoma and the enzymatic mechanism of carbonic anhydrase, scientists were able to rationally design a highly effective and well-tolerated topical therapy. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals dedicated to advancing the field of ophthalmic drug development. The continued exploration of structure-activity relationships and novel synthetic routes will undoubtedly pave the way for future innovations in the treatment of glaucoma and other ocular diseases.

References

- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Preclinical overview of this compound. | Semantic Scholar [semanticscholar.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis method of this compound key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US8344136B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 21. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 22. CN103087081A - Method for preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

Brinzolamide's Role in Reducing Aqueous Humor Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), a key enzyme in the production of aqueous humor. By impeding the catalytic activity of CA-II within the ciliary processes of the eye, this compound effectively reduces the formation of bicarbonate ions. This, in turn, diminishes the osmotic gradient responsible for fluid transport into the posterior chamber, leading to a significant reduction in intraocular pressure (IOP). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in ophthalmology, particularly in the management of glaucoma and ocular hypertension.

Introduction

Elevated intraocular pressure (IOP) stands as a primary risk factor for the progressive optic neuropathy characteristic of glaucoma. The homeostatic balance of IOP is maintained by the continuous production and drainage of aqueous humor. The ciliary body, a specialized structure in the eye, is responsible for the secretion of this fluid.[1] A critical enzymatic step in this secretory process is catalyzed by carbonic anhydrase, particularly the isoenzyme CA-II.[2][3]

This compound, a sulfonamide derivative, is a potent topical carbonic anhydrase inhibitor (CAI) specifically designed for ophthalmic use.[4] Its mechanism of action centers on the targeted inhibition of CA-II in the ciliary epithelium, thereby suppressing the rate of aqueous humor formation and consequently lowering IOP.[2][5] This guide delves into the core scientific principles underlying this compound's therapeutic effect.

Mechanism of Action: Inhibition of Carbonic Anhydrase

The formation of aqueous humor is an active secretory process driven by ion transport across the ciliary epithelium, which creates an osmotic gradient that draws water into the posterior chamber.[2][6] Carbonic anhydrase plays a pivotal role by catalyzing the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and protons (H⁺).[2][7]

The generated bicarbonate ions are crucial for the function of various ion exchangers, such as the Cl⁻/HCO₃⁻ exchanger, which contributes to the net solute movement.[8] this compound, by binding to the zinc ion in the active site of CA-II, blocks this crucial hydration of CO₂, leading to a reduction in the available bicarbonate pool.[2][9] This disruption of ion transport lessens the osmotic drive for water secretion, thereby decreasing the rate of aqueous humor formation.[2]

Signaling Pathway of Aqueous Humor Formation and this compound's Point of Intervention

The following diagram illustrates the key ion transport mechanisms in the ciliary epithelial cells and the inhibitory action of this compound.

Caption: Ion transport in the ciliary epithelium and this compound's inhibitory action.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound against various carbonic anhydrase isoenzymes and its clinical and preclinical efficacy in reducing IOP and aqueous humor flow are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoenzymes

| Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. CA-II |

| CA-I | ~1,365 | - | ~428x less potent |

| CA-II | 3.19 | 0.13 | - |

| CA-IV | 45.3 | - | ~14x less potent |

Data compiled from multiple sources.[10][11]

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Dosage | IOP Reduction | Aqueous Flow Reduction | Reference |

| Normotensive Rabbits | 1% solution | 2.5 ± 1.9 mmHg | 0.50 ± 0.65 µl/min | [2] |

| Ocular Hypertensive Rabbits (Water-loading model) | 1% solution | 5.0 mmHg (35.5%) | Not Reported | [10] |

| Ocular Hypertensive Cynomolgus Monkeys | 1% solution | 7.3 ± 8.8 mmHg | 0.69 ± 1.10 µl/min | [2] |

Table 3: Clinical Efficacy of this compound in Humans

| Study Population | Treatment | Mean Diurnal IOP Reduction | Percentage IOP Reduction | Reference |

| Primary Open-Angle Glaucoma or Ocular Hypertension | This compound 1% b.i.d. | 3.4 - 4.1 mmHg | 13.2% - 16.7% | [12] |

| Primary Open-Angle Glaucoma or Ocular Hypertension | This compound 1% t.i.d. | 4.1 - 4.8 mmHg | 16.6% - 19.1% | [12] |

| Adjunct to Travoprost/Timolol | This compound 1% b.i.d. | 2.8 mmHg | ~14% | [4] |

Table 4: Effect of this compound on Aqueous Humor Flow in Humans

| Condition | Reduction in Aqueous Flow (Daytime) | Reduction in Aqueous Flow (Nighttime) | Reference |

| Normal Volunteers | 0.47 ± 0.20 µl/min | 0.16 ± 0.12 µl/min | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by this compound.

Materials:

-

Bovine erythrocyte Carbonic Anhydrase II (CA-II)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (50 mM, pH 7.8)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.

-

In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the CA-II enzyme solution to each well (except for the blank).

-

Add 10 µL of the respective this compound dilution or buffer (for control) to the wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of pNPA solution to each well.

-

Immediately measure the absorbance at 400 nm and continue to record the absorbance every 30 seconds for 5 minutes.

-

The rate of p-nitrophenol production is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for the p-nitrophenyl acetate based CA inhibition assay.

Aqueous Humor Flow Measurement (Fluorophotometry)

This non-invasive technique measures the rate of aqueous humor turnover in the anterior chamber.

Materials:

-

Scanning ocular fluorophotometer

-

2% Fluorescein sodium ophthalmic solution

-

Topical anesthetic

Procedure:

-

Instill one drop of topical anesthetic into the subject's eye.

-

Instill two drops of 2% fluorescein solution into the lower cul-de-sac. After 1 minute, gently blot excess fluorescein from the lid margin.

-

Allow 6-8 hours for the fluorescein to equilibrate in the anterior chamber.

-

Position the subject at the fluorophotometer and obtain baseline fluorescence scans of the anterior chamber and cornea.

-

Perform subsequent scans at regular intervals (e.g., every 30-60 minutes) for a period of 4-6 hours.

-

The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically using specialized software that accounts for corneal and lens fluorescence.

Workflow Diagram:

Caption: Workflow for measuring aqueous humor flow via fluorophotometry.

Intraocular Pressure Measurement

Materials:

-

Tono-Pen or pneumatonometer

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Rabbit restrainer

-

Gentle handling and a quiet environment are crucial.

Procedure:

-

Secure the rabbit in a restrainer to minimize movement and stress.

-

Instill one drop of topical anesthetic into the eye. Wait for 30-60 seconds for the anesthetic to take effect.

-

Gently hold the eyelids open with a non-dominant hand, avoiding any pressure on the globe.

-

With the tonometer held perpendicular to the central cornea, gently touch the tip of the tonometer to the cornea.

-

The instrument will automatically take several readings and display the averaged IOP value.

-

Record the IOP measurement. For repeated measures, allow a brief recovery period.

GAT is the gold standard for IOP measurement in clinical trials.[9]

Materials:

-

Goldmann applanation tonometer mounted on a slit lamp

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Fluorescein sodium ophthalmic strips

-

Cobalt blue filter

Procedure:

-

Instill one drop of topical anesthetic into the patient's eye.

-

Moisten a fluorescein strip with sterile saline or the patient's tears and gently touch it to the inferior conjunctival cul-de-sac.

-

Position the patient at the slit lamp with their chin on the chin rest and forehead against the headrest.

-

Using the cobalt blue filter, visualize the fluorescein-stained tear film.

-

Gently advance the tonometer prism until it makes contact with the central cornea.

-

Two semi-circular mires will be visible through the eyepiece.

-

Adjust the dial on the tonometer until the inner edges of the two mires just touch.

-

The IOP reading in mmHg is then read directly from the dial.

Workflow Diagram:

Caption: Workflow for Goldmann applanation tonometry in a clinical setting.

Conclusion

This compound's targeted inhibition of carbonic anhydrase II in the ciliary epithelium provides a potent and well-established mechanism for reducing aqueous humor formation and lowering intraocular pressure. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and the development of novel therapies for glaucoma and ocular hypertension. The continued elucidation of the intricate signaling pathways involved in aqueous humor dynamics will undoubtedly pave the way for future innovations in ophthalmic drug development.

References

- 1. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]

- 5. ahpo.net [ahpo.net]

- 6. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 7. uk-oa.co.uk [uk-oa.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of a fixed combination of 1% this compound and 0.1% brimonidine as treatment for glaucoma: a retrospective study focusing on the number of ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. az.research.umich.edu [az.research.umich.edu]

Brinzolamide: A Comprehensive Physicochemical Profile for the Research Professional

An In-depth Technical Guide

This document provides a detailed overview of the core physicochemical properties of Brinzolamide, a potent carbonic anhydrase inhibitor. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. This guide summarizes essential quantitative data, outlines detailed experimental methodologies for their determination, and visually represents key processes through signaling pathway and experimental workflow diagrams.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a consolidated view of its chemical and physical characteristics.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[1][2] |

| Chemical Formula | C₁₂H₂₁N₃O₅S₃[1][2][3][4][5] |

| Molecular Weight | 383.51 g/mol [2][4][5][6][7] |

| CAS Number | 138890-62-7[2][3][6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 131-132 °C[1] |

| Boiling Point | 586.0 ± 60.0 °C (Predicted)[8][9] |

| pKa (Strongest Acidic) | 8.18[10] |

| pKa (Strongest Basic) | 6.5[10] |

| LogP | -1.8[1] |

| Water Solubility | 0.713 g/L[1] |

| Appearance | White powder[11][12] |

Table 3: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Monoclinic[13] |

| Space Group | P 1 21 1[1] |

| a | 9.698 Å[1] |

| b | 8.8127 Å[1] |

| c | 10.133 Å[1] |

| α | 90.00°[1] |

| β | 92.248°[1] |

| γ | 90.00°[1] |

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[1] This enzyme, found in the ciliary processes of the eye, catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions. By inhibiting CA-II, this compound slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport. This leads to a decrease in aqueous humor secretion, thereby lowering intraocular pressure (IOP).[1][11][14] Elevated IOP is a significant risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss.[14]

Signaling pathway of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat flow associated with thermal transitions of a material.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature range and heating rate. A typical scan might range from 25°C to 150°C at a heating rate of 10°C/min.

-

Data Acquisition: The instrument heats both the sample and reference pans at a constant rate. The difference in heat flow required to maintain both pans at the same temperature is measured and recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point.

Experimental workflow for melting point determination by DSC.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility. The ionic strength of the solution is maintained constant using a background electrolyte such as 0.15 M KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.

Experimental workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a substance between n-octanol and water.

Methodology:

-

Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: The two phases are mixed in a vessel at a fixed volume ratio and shaken vigorously to allow for the partitioning of this compound between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. oecd.org [oecd.org]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. thinksrs.com [thinksrs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. westlab.com [westlab.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. excillum.com [excillum.com]

A Technical Guide to the Identification and Core Properties of Brinzolamide

This technical guide provides an in-depth overview of Brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, and relevant experimental protocols.

Chemical Identification

This compound is a sulfonamide and a specific, non-competitive inhibitor of carbonic anhydrase II.[1] Its unique chemical structure allows for its therapeutic effect in lowering intraocular pressure.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | References |

| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | [1] |

| Molecular Weight | 383.51 g/mol | [4][5] |

| Melting Point | Approximately 131°C | [6][7] |

| Appearance | White to beige powder | [3][4][6] |

| Solubility | Insoluble in water; very soluble in methanol; soluble in ethanol | [6][7] |

| IC₅₀ (CA-II) | 3.19 nM | [2][3] |

| IC₅₀ (CA-IV) | 45.3 nM | [2][3] |

| Plasma Protein Binding | Approximately 60% | [6][8] |

| Half-life (whole blood) | Approximately 111 days | [6][8][9] |

Mechanism of Action

This compound's therapeutic effect is derived from its potent and specific inhibition of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[8][10] Carbonic anhydrase catalyzes the reversible reaction of carbon dioxide hydration and carbonic acid dehydration.[6][11] By inhibiting CA-II, this compound slows the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid.[10] This leads to a decrease in the secretion of aqueous humor, ultimately lowering intraocular pressure (IOP).[6][10][11] Elevated IOP is a significant risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss.[6]

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method starts with 3-acetyl-2,5-dichlorothiophene ("DCAT").[12]

Methodology:

-

Thioether Formation: 3-acetyl-2,5-dichlorothiophene reacts with sodium benzyl sulfide to form a thioether.[12]

-

Sulfonamide Formation: The thioether undergoes conversion to a sulfenyl chloride, followed by a sulfenamide, and finally to a sulfonamide.[12]

-

Bromination and Reduction: The resulting product is brominated to yield a bromo ketone, which is then reduced.[12]

-

Cyclization: The subsequent bromohydrin undergoes cyclization.[12]

-

Introduction of Side Chains: Further steps involve the introduction of the N-methoxypropyl and ethylamino side chains to complete the synthesis of the this compound molecule.[13]

RP-HPLC is a widely used technique for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations.[14][15]

Methodology:

-

Chromatographic Conditions:

-

Standard Preparation:

-

Prepare a standard stock solution of this compound.

-

Make appropriate dilutions to obtain desired concentrations, typically in the range of 100-500 mcg/mL.[14]

-

-

Sample Preparation:

-

For ophthalmic suspensions, accurately weigh a quantity of the formulation, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to the desired concentration with the mobile phase.[15]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for this compound is approximately 6.6 minutes under these conditions.[14]

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

This method has been validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[14]

References

- 1. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - CAS-Number 138890-62-7 - Order from Chemodex [chemodex.com]

- 4. This compound ≥98% (HPLC) | 138890-62-7 [sigmaaldrich.com]

- 5. This compound [drugfuture.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Azopt (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. jddtonline.info [jddtonline.info]

- 15. acgpubs.org [acgpubs.org]

- 16. ijpsr.com [ijpsr.com]

Brinzolamide: An In-Depth Technical Guide to its Therapeutic Potential Beyond Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide, a potent inhibitor of carbonic anhydrase II (CA-II), is a well-established therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] However, a growing body of preclinical and clinical evidence suggests that its therapeutic utility extends beyond its IOP-lowering effects. This technical guide provides a comprehensive overview of the emerging applications of this compound, focusing on its potential in the management of macular edema, its influence on ocular blood flow, and a critical evaluation of other theoretical applications. Detailed experimental protocols, quantitative data from key studies, and visualizations of proposed mechanisms and workflows are presented to facilitate further research and drug development in this area.

Introduction: The Pharmacology of this compound

This compound is a sulfonamide derivative that specifically and reversibly inhibits carbonic anhydrase, an enzyme crucial for various physiological processes.[2] While multiple isoforms of carbonic anhydrase exist, this compound shows a high affinity for CA-II, which is abundant in the ciliary body epithelium.[1] Its established mechanism of action in glaucoma involves the suppression of aqueous humor formation, thereby reducing intraocular pressure.[2] this compound is formulated as a 1% ophthalmic suspension for topical administration.[3]

Therapeutic Potential in Macular Edema

One of the most promising applications of this compound beyond glaucoma is in the management of macular edema from various etiologies, including retinitis pigmentosa (RP), gyrate atrophy, and other retinal dystrophies.[4][5] The proposed mechanism centers on the inhibition of carbonic anhydrase in the retinal pigment epithelium (RPE), which is thought to modulate fluid transport across the retina.[6]

Mechanism of Action in the Retinal Pigment Epithelium

Carbonic anhydrase in the RPE, particularly the membrane-bound isoform CA-IV, is believed to play a role in the transport of bicarbonate and fluid from the subretinal space to the choroid.[7] By inhibiting this enzyme, this compound is hypothesized to alter the ionic and osmotic gradients across the RPE, thereby promoting the resorption of subretinal and intraretinal fluid.[6] This leads to a reduction in macular thickness and can result in improved visual acuity.

Quantitative Data from Clinical Studies

The efficacy of this compound in treating cystoid macular edema (CME) has been evaluated in several studies. The following tables summarize the key quantitative findings.

Table 1: Effect of Topical this compound on Cystoid Macular Edema in Retinitis Pigmentosa

| Study (Year) | Number of Eyes | Treatment Protocol | Mean Baseline Central Macular Thickness (CMT) (μm) | Mean Change in CMT (μm) | Mean Baseline Best Corrected Visual Acuity (BCVA) (LogMAR) | Mean Change in BCVA (LogMAR) |

| Ozkaya et al. (2014)[8] | 8 | 1% this compound TID for 3 months | 326.1 ± 48.2 | -41.8 (at 3 months) | 0.68 ± 0.36 | No significant improvement |

| Unidentified Study in Review[9] | N/A | 1% this compound | N/A | Decrease reported | N/A | No positive effects |

Table 2: Effect of Topical this compound in Combination Therapy for Macular Edema

| Study (Year) | Condition | Number of Patients | Treatment Protocol | Outcome |

| Unidentified Study in Review[9] | Irvine-Gass syndrome, diabetic retinopathy, branch retinal vein occlusion | N/A | This compound + 0.05% Difluprednate + 0.1% Nepafenac | Effective in treating CME |

| Unidentified Case Report[5] | Gyrate Atrophy with Macular Edema | 1 | Topical this compound and Nepafenac | Macular thickness resolution of 143 μm (right eye) and 117 μm (left eye) with visual gain |

Experimental Protocols

-

Study Design: Retrospective case series.

-

Participants: Patients with a diagnosis of retinitis pigmentosa and associated cystoid macular edema.

-

Intervention: Topical 1% this compound (Azopt™; Alcon) administered three times a day.

-

Outcome Measures:

-

Best corrected visual acuity (BCVA) measured using a Snellen chart and converted to LogMAR for analysis.

-

Central macular thickness (CMT) and macular volume (MV) measured using Stratus optical coherence tomography (OCT).

-

-

Follow-up: Baseline, 1 month, and 3 months.

-

Statistical Analysis: Comparison of baseline and follow-up measurements.

Influence on Ocular Blood Flow

Preclinical studies suggest that this compound may have a beneficial effect on ocular blood flow, particularly in the optic nerve head. This effect appears to be independent of its IOP-lowering action and may be due to a direct vasodilatory effect.[10][11]

Proposed Mechanism of Action

The exact mechanism by which this compound increases ocular blood flow is not fully understood. It is hypothesized that by inhibiting carbonic anhydrase in the vascular endothelium or surrounding tissues, this compound may lead to localized changes in pH (acidosis), which can induce vasodilation and improve blood flow.[12]

Quantitative Data from Preclinical and Clinical Studies

Table 3: Effect of Topical this compound on Ocular Blood Flow

| Study (Year) | Subjects | Measurement Technique | Key Findings |

| DeSantis (2000)[10] | Pigmented Rabbits | Laser Doppler Flowmetry | Significantly improved blood flow to the optic nerve head. |

| Iester (2003)[12] | 20 Glaucoma Patients | Heidelberg Retina Flowmeter | 19% decrease in IOP with a concomitant improvement of retinal blood flow in the superior and inferior peripapillary area (13.15% to 16.6% improvement). |

| Sampaolesi et al. (2001)[12] | Healthy, Ocular Hypertensive, and Glaucoma Patients | N/A | Restored optic nerve head blood flow to normal levels in ocular hypertensive eyes. |

| Geyer et al. (2004)[10] | Healthy Volunteers | Video Fluorescein Angiography | Significant reduction of arteriovenous passage time (AVP), suggesting enhanced retinal perfusion. |

Experimental Protocols

-

Animal Model: Pigmented rabbits.

-

Intervention: Topical administration of this compound.

-

Measurement Technique: Laser Doppler Flowmetry to assess blood flow in the optic nerve head.

-

Outcome Measures: Changes in blood flow velocity, volume, and flux.

-

Key Control: Measurement of blood pCO2 to assess for systemic effects.

Other Potential Therapeutic Applications: A Critical Evaluation

While the evidence for this compound's efficacy in macular edema and its positive influence on ocular blood flow is growing, its potential in other areas is more speculative and requires further investigation.

Corneal Edema

Carbonic anhydrase is present in the corneal endothelium and plays a role in maintaining corneal hydration.[13] While there have been isolated case reports of corneal decompensation with this compound use, larger clinical trials have not shown a significant impact on corneal thickness or endothelial cell density in patients with healthy corneas.[6][13][14] Therefore, its therapeutic use for treating pre-existing corneal edema is not established and requires caution, especially in patients with compromised endothelial function.

Neurological Disorders

The higher lipophilicity of this compound compared to other topical carbonic anhydrase inhibitors suggests it may cross the blood-retinal barrier.[13] While some carbonic anhydrase inhibitors like acetazolamide are used to treat conditions such as pseudotumor cerebri (idiopathic intracranial hypertension), there is currently no significant evidence to support the use of topical this compound for such neurological conditions.[5][15] The systemic concentrations achieved with topical administration are very low.[13]

Endothelial Dysfunction

While this compound may induce vasodilation and improve ocular blood flow, its direct effects on endothelial dysfunction are not well-characterized. Further research is needed to determine if this compound can modulate endothelial nitric oxide synthase (eNOS) activity or other pathways involved in vascular health.

Altitude Sickness

Acetazolamide is the standard carbonic anhydrase inhibitor used for the prevention and treatment of acute mountain sickness.[16] There is a lack of clinical trials and substantial evidence to recommend this compound for this indication.

Conclusion and Future Directions

The therapeutic potential of this compound extends beyond its established role in glaucoma management. The most compelling evidence lies in its efficacy in reducing macular edema, particularly in patients with retinitis pigmentosa. Its ability to enhance ocular blood flow also presents a promising avenue for further investigation, especially in the context of ischemic optic neuropathies.

Future research should focus on:

-

Large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound for various types of macular edema.

-

In-depth studies to elucidate the precise signaling pathways involved in this compound's effects on the retinal pigment epithelium and ocular vasculature.

-

Preclinical investigations into the potential neuroprotective effects of this compound, independent of its IOP-lowering properties.

-

Exploratory studies to assess its potential, if any, in other conditions where carbonic anhydrase inhibition may be beneficial, with a clear understanding of the required systemic exposure.

By continuing to explore these avenues, the full therapeutic potential of this compound may be realized, offering new treatment options for a range of challenging ophthalmic and potentially other conditions.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Pseudotumor cerebri (idiopathic intracranial hypertension) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]

- 6. The role of carbonic anhydrase inhibitors in the management of macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane-bound carbonic anhydrase in human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Preclinical overview of this compound. | Semantic Scholar [semanticscholar.org]

- 10. Effects of this compound on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. THE USE OF CARBONIC ANHYDRASE INHIBITORS IN THE RETREATMENT OF CYSTIC MACULAR LESIONS IN RETINITIS PIGMENTOSA AND X-LINKED RETINOSCHISIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetazolamide for Pseudotumor Cerebri: Evidence From the NORDIC Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Altitude, Acute Mountain Sickness, and Acetazolamide: Recommendations for Rapid Ascent - PubMed [pubmed.ncbi.nlm.nih.gov]

Brinzolamide's Impact on Intraocular Pressure in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of brinzolamide on intraocular pressure (IOP) in various animal models, a critical stage in the preclinical evaluation of this topical carbonic anhydrase inhibitor. The following sections detail the quantitative efficacy of this compound, the experimental methodologies employed in these studies, and the underlying physiological mechanisms of action.

Quantitative Efficacy of this compound in Animal Models

This compound has been extensively studied in several animal species to determine its efficacy in lowering intraocular pressure. The quantitative data from key studies are summarized below, providing a comparative look at its effects across different models.

| Animal Model | Condition | This compound Formulation | Dosing Regimen | Mean IOP Reduction | Key Findings |

| Rabbits | Normotensive | 1% Ophthalmic Suspension | Twice daily | 2.5 ± 1.9 mmHg[1] | Reduced aqueous humor flow by 0.50 ± 0.65 µl/min. No effect on outflow facility or uveoscleral outflow.[1] |

| Normotensive | 1% Ophthalmic Suspension | Single dose | 5.2 mmHg (maximum effect at 1 hour)[2] | The IOP-lowering effect was significant at 1, 2, 4, and 6 hours post-administration.[2] | |

| Water Loading-Induced Ocular Hypertension | 1% Ophthalmic Suspension | Single dose prior to water loading | 5.0 mmHg (maximum effect at 20 minutes)[2] | The IOP-lowering effect was not observed after 40 minutes in this acute model.[2] | |

| Monkeys (Macaca fascicularis) | Unilateral Ocular Hypertension (Laser-induced) | 1% Ophthalmic Suspension | Twice daily for three doses | 7.3 ± 8.8 mmHg[1] | Reduced aqueous humor flow by 0.69 ± 1.10 µl/min. No effect on outflow facility or uveoscleral outflow.[1] |

| Dogs (Healthy) | Normotensive | 1% Ophthalmic Suspension | Three times daily for four days | 1.42 mmHg (8.47% decrease from baseline)[3][4] | A significant decrease in IOP was observed from the first day of treatment.[3][4] |

Mechanism of Action: Signaling Pathway

This compound lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[5][6] This enzyme is crucial for the production of bicarbonate ions, which in turn drive the secretion of aqueous humor.[7][8] By reducing the formation of bicarbonate, this compound decreases the osmotic gradient and consequently suppresses the production of aqueous humor, leading to a reduction in IOP.[7][9]

Caption: this compound's mechanism of action in reducing IOP.

Experimental Protocols in Animal Models

The evaluation of this compound's effect on intraocular pressure in animal models follows a structured experimental workflow. The methodologies detailed below are synthesized from multiple preclinical studies.

Animal Models

-

Rabbits: New Zealand White or Dutch Belted rabbits are commonly used due to their large eyes and ease of handling.[10][11] Both normotensive and induced ocular hypertension models (e.g., water loading) are employed.[2]

-

Monkeys: Cynomolgus monkeys (Macaca fascicularis) with laser-induced ocular hypertension are considered a robust model that closely mimics human glaucoma.[12]

-

Dogs: Beagles and other breeds are used to study the effects of this compound, sometimes in models of hereditary glaucoma.[13]

Key Experimental Procedures

A typical experimental workflow for assessing the efficacy of this compound in an animal model is as follows:

Caption: Experimental workflow for evaluating this compound in animal models.

Detailed Methodologies

-

Induction of Ocular Hypertension: In monkey models, ocular hypertension is often induced by applying laser burns to the trabecular meshwork, which obstructs aqueous humor outflow.[12] In rabbits, an acute model of ocular hypertension can be created by water loading.[2]

-

Drug Administration: this compound is typically administered as a 1% ophthalmic suspension directly into the conjunctival sac of the eye.[8][11] The contralateral eye often receives a vehicle as a control.

-

Intraocular Pressure Measurement: IOP is measured at baseline and at various time points after drug administration. A common non-invasive method is pneumatonometry.[1][12] Rebound tonometry has also been used in rabbit studies.[11]

-

Aqueous Humor Dynamics: The effects of this compound on aqueous humor flow and outflow facility are assessed using techniques such as fluorophotometry.[1][12] Uveoscleral outflow can be calculated based on these measurements. In some rabbit studies, outflow facility is determined by two-level constant pressure infusion, and uveoscleral outflow is measured using an intracameral tracer technique.[1]

Conclusion

Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound in lowering intraocular pressure. The primary mechanism of action is the inhibition of carbonic anhydrase II in the ciliary epithelium, leading to a reduction in aqueous humor production. The rabbit and monkey models, in particular, have been shown to be useful for studying the effects of carbonic anhydrase inhibitors on aqueous humor dynamics, with responses that are similar to those observed in humans.[12] This comprehensive understanding from animal studies has been foundational for the successful clinical application of this compound in the management of glaucoma and ocular hypertension.

References

- 1. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Articles [globalrx.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Comprehensive Ocular and Systemic Pharmacokinetics of this compound in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to the Role of Carbonic Anhydrase II in Ocular Hypertension and the Therapeutic Specificity of Brinzolamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocular hypertension, a primary risk factor for glaucoma, is intrinsically linked to the dynamics of aqueous humor production. A key enzymatic player in this physiological process is Carbonic Anhydrase II (CA-II). This technical guide provides an in-depth examination of the molecular role of CA-II in the ciliary epithelium, its contribution to intraocular pressure (IOP), and the targeted inhibitory mechanism of Brinzolamide. We present quantitative data on inhibitor specificity, detailed experimental protocols for assessing enzyme activity and inhibitor binding, and visual models of the relevant biochemical and logical pathways to offer a comprehensive resource for researchers in ophthalmology and drug development.

The Role of Carbonic Anhydrase II in Aqueous Humor Formation

Carbonic anhydrase is a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. In the human eye, several isoforms are present, including CA-I, CA-II, CA-IV, and CA-XIV[3]. Of these, the cytosolic, high-activity isoform CA-II is predominantly expressed in the non-pigmented ciliary epithelial cells—the primary site of aqueous humor secretion[3].

The formation of aqueous humor is an active metabolic process driven by ion transport, which creates an osmotic gradient that draws water into the posterior chamber of the eye[4]. CA-II plays a critical role by providing a steady supply of bicarbonate ions[4][5]. This bicarbonate is crucial for the function of various ion exchangers and cotransporters that move sodium, chloride, and other ions across the ciliary epithelium[6]. Inhibition of CA-II slows the formation of bicarbonate, subsequently reducing ion and fluid transport, which leads to a decrease in aqueous humor production and a lowering of intraocular pressure[2][7][8]. It is estimated that over 99% of CA activity must be inhibited to achieve a measurable reduction in IOP, underscoring the high efficiency of this enzyme[8].

Signaling Pathway for Aqueous Humor Production

The following diagram illustrates the role of Carbonic Anhydrase II in the ciliary epithelium and the mechanism of IOP reduction by this compound.

Caption: Figure 1: Role of CA-II in Aqueous Humor Secretion and Inhibition by this compound.

This compound: A Specific Inhibitor of Carbonic Anhydrase II

This compound is a sulfonamide derivative that acts as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, with a particularly high affinity for the CA-II isoenzyme[7][8][9]. Administered topically as an ophthalmic suspension, it is designed to act locally within the eye to minimize systemic side effects associated with oral CA inhibitors[10]. Its mechanism of action is the direct inhibition of CA-II in the ciliary processes, leading to reduced aqueous humor secretion[10].

Quantitative Data: Inhibitor Specificity and Clinical Efficacy

The therapeutic utility of this compound stems from its potent and selective inhibition of CA-II over other isoforms. This specificity reduces the likelihood of off-target effects. For comparison, data for Dorzolamide, another topical CA inhibitor, is also presented.

Table 1: Isozyme Inhibition Profile of Topical Carbonic Anhydrase Inhibitors

| Inhibitor | Target Isozyme | Inhibition Constant (IC₅₀) | Reference |

|---|---|---|---|

| This compound | CA-II | 3.2 nM | [8] |

| Dorzolamide | CA-I | 600 nM | [9] |

| Dorzolamide | CA-II | 0.18 nM | [9] |

| Dorzolamide | CA-IV | 6.9 nM |

Note: Lower IC₅₀ values indicate greater potency. This compound is a potent inhibitor of CA-II. Molecular docking studies suggest this compound is a more potent inhibitor than Dorzolamide across other catalytically active CA isoforms as well[1].

The clinical efficacy of this compound is well-documented, demonstrating a significant reduction in intraocular pressure in patients with ocular hypertension or open-angle glaucoma.

Table 2: Clinical Efficacy of this compound 1% Ophthalmic Suspension

| Study Type | Dosing Regimen | Mean IOP Reduction | Reference |

|---|---|---|---|

| Monotherapy | Three times daily | 4-5 mmHg | |

| Adjunctive to Travoprost | Randomized | 3.2 - 3.4 mmHg | [7] |

| Adjunctive to Timolol | Randomized | 3.2 - 4.2 mmHg |[7] |

Logical Pathway of this compound's Therapeutic Action

The following diagram outlines the logical sequence from drug administration to the therapeutic outcome.

Caption: Figure 2: Logical Flow of this compound's Mechanism of Action.

Key Experimental Protocols

The characterization of carbonic anhydrase inhibitors relies on robust biochemical and structural biology techniques. Below are detailed methodologies for two key experimental approaches.

Carbonic Anhydrase Activity Assay: Stopped-Flow Spectrophotometry

This method measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with a sensitive indicator dye.

Principle: The assay measures the time required for a pH indicator (e.g., Phenol Red) to change color as protons are produced during the CO₂ hydration reaction. The presence of active CA accelerates this reaction significantly compared to the uncatalyzed rate.

Materials:

-

Stopped-flow spectrophotometer

-

Purified CA-II enzyme

-

Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 0.004% (w/v) Phenol Red, pH 8.0.

-

Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for 30 min at 4°C).

-

Inhibitor solution (this compound) at various concentrations.

-

Recirculating water bath to maintain temperature at 4°C or 25°C.

Procedure:

-

Enzyme Preparation: Dilute purified CA-II to a working concentration in the assay buffer.

-

Instrument Setup: Equilibrate the stopped-flow device and spectrophotometer to the desired temperature (e.g., 25°C). Set the spectrophotometer to measure absorbance at 557 nm (the wavelength of maximum absorbance change for Phenol Red in this pH range).

-

Uncatalyzed Reaction (Control):

-

Load one syringe of the stopped-flow apparatus with assay buffer.

-

Load the second syringe with CO₂-saturated substrate.

-

Initiate rapid mixing and record the absorbance change at 557 nm over time (e.g., 60 seconds). This represents the slow, uncatalyzed rate of pH change.

-

-

Catalyzed Reaction:

-

Load one syringe with the diluted CA-II enzyme in assay buffer.

-

Load the second syringe with the CO₂-saturated substrate.

-

Initiate mixing and record the absorbance change. The pH drop will be significantly faster.

-

-

Inhibited Reaction:

-

Pre-incubate the diluted CA-II enzyme with a specific concentration of this compound for a defined period.

-

Load this enzyme-inhibitor mixture into one syringe and the substrate into the other.

-

Initiate mixing and record the reaction rate. Repeat for a range of inhibitor concentrations to determine the IC₅₀.

-

-

Data Analysis: Calculate the initial rate of reaction from the slope of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Diagram:

Caption: Figure 3: Experimental Workflow for Stopped-Flow Carbonic Anhydrase Activity Assay.

X-ray Crystallography for Inhibitor Binding Analysis

This technique provides atomic-level detail of how an inhibitor binds to its target enzyme, guiding structure-based drug design.

Principle: A high-quality crystal of the target protein (CA-II) is grown and soaked with the inhibitor (this compound). The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, revealing the precise orientation and interactions of the inhibitor in the enzyme's active site.

Procedure:

-

Protein Expression and Purification: Express recombinant human CA-II in a suitable system (e.g., E. coli) and purify to high homogeneity.

-

Crystallization: Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion until diffraction-quality crystals are obtained.

-

Co-crystallization or Soaking:

-

Soaking: Transfer a pre-grown CA-II crystal into a solution containing a high concentration of this compound and allow it to diffuse into the crystal lattice.

-

Co-crystallization: Mix the purified CA-II protein with this compound prior to setting up crystallization trials.

-

-

Cryo-protection: Soak the crystal in a cryo-protectant solution to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.

-

Structure Determination and Refinement: Process the diffraction data to determine the crystal's space group and unit cell dimensions. Solve the structure using molecular replacement (with a known CA-II structure as a model). Build the this compound molecule into the electron density map observed in the active site and refine the model to achieve the best fit with the experimental data.

-

Analysis: Analyze the final structure to identify key binding interactions (e.g., coordination to the active site zinc ion, hydrogen bonds, hydrophobic contacts) that explain the inhibitor's high affinity and specificity[1].

Conclusion

Carbonic Anhydrase II is a validated and critical target for lowering intraocular pressure in the management of ocular hypertension and glaucoma. Its central role in catalyzing bicarbonate formation within the ciliary epithelium directly fuels the aqueous humor secretion process. This compound exemplifies a successful structure-based drug design approach, demonstrating high potency and specificity for CA-II. This targeted inhibition effectively reduces aqueous humor production with a favorable local safety profile. The experimental methodologies outlined herein—enzymatic kinetic assays and X-ray crystallography—remain fundamental tools for the continued discovery and optimization of next-generation ocular therapeutics.

References

- 1. Structural study of interaction between this compound and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CA II inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In-Vitro Studies on Brinzolamide's Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the foundational in-vitro studies investigating the cellular effects of Brinzolamide. This compound is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II isoenzyme (CA-II)[1][2]. Its primary clinical application is the reduction of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma[3][4]. The mechanism involves suppressing the formation of aqueous humor in the ciliary processes of the eye, which is achieved by slowing the formation of bicarbonate ions and subsequently reducing fluid transport[1][5]. This guide delves into the key experimental data, protocols, and cellular pathways elucidated through preliminary in-vitro research.

Core Mechanism of Action: Carbonic Anhydrase II Inhibition

This compound's therapeutic effect is rooted in its potent inhibition of carbonic anhydrase II (CA-II)[6]. This enzyme is critical in the ciliary body, where it catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions[3]. The resulting bicarbonate ions drive an osmotic gradient that facilitates the secretion of aqueous humor[3]. By inhibiting CA-II, this compound disrupts this process, leading to decreased aqueous humor production and a reduction in intraocular pressure[1][3]. In-vitro studies confirm that this compound has a high affinity and selectivity for the CA-II isozyme[2][6].

In-Vitro Cytotoxicity and Cell Viability

A critical step in preclinical assessment is determining a compound's safety profile at the cellular level. For this compound, cytotoxicity has often been evaluated in the context of novel delivery formulations designed to improve its poor water solubility[7][8]. These studies typically utilize corneal and retinal cell lines.

Data Presentation: Cell Viability Studies

| Formulation / Compound | Cell Line | Concentration | Incubation Time | Result (Cell Viability) | Reference |

| This compound-PLGA Nanoparticles | SIRC (Rabbit Cornea) | Not specified | Not specified | ~1.9% difference in viability compared to blank nanoparticles | [7] |

| This compound-PLGA Nanoparticles | SV40 HCEC (Human Cornea) | Not specified | Not specified | ~1.5% difference in viability compared to blank nanoparticles | [7] |